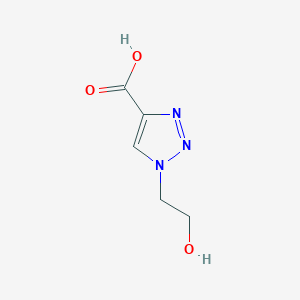

1-(2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

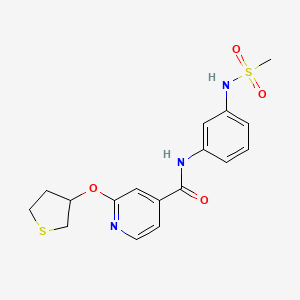

The compound 1-(2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxylic acid is a derivative of 1H-1,2,3-triazole, which is a class of compounds known for their utility in various chemical syntheses and potential biological activities. The presence of a hydroxyethyl group and a carboxylic acid moiety in the molecule suggests its potential as a versatile intermediate for further chemical modifications and applications in medicinal chemistry .

Synthesis Analysis

The synthesis of 1-(2-hydroxyethyl)-1H-1,2,3-triazole derivatives has been reported to proceed via a one-pot, three-component reaction involving terminal alkynes, oxiranes, and sodium azide (NaN3) in the presence of a copper(I) catalyst. This method is notable for its regioselectivity, yielding 1,4-disubstituted 1H-1,2,3-triazoles in good to excellent yields. The process is enhanced by the in situ generation of organic azides, which avoids the handling of potentially hazardous materials. The copper catalyst used in this reaction can be recovered and reused multiple times without significant loss of activity, making the procedure both environmentally friendly and cost-effective .

Molecular Structure Analysis

While the specific molecular structure analysis of this compound is not detailed in the provided papers, the general structure of 1H-1,2,3-triazole derivatives can be inferred. These compounds typically exhibit a triazole ring, which can engage in tautomerism, affecting their chemical behavior and interactions. The substituents on the triazole ring, such as the hydroxyethyl group, can influence the molecule's overall properties and reactivity .

Chemical Reactions Analysis

The chemical reactivity of 1H-1,2,3-triazole derivatives is diverse, with the ability to undergo various reactions such as cycloadditions, nucleophilic substitutions, and tautomerism. For instance, substituted 1H-1,2,3-triazole-4-carboxylic acids can be synthesized through a [3 + 2] cyclocondensation reaction followed by nucleophilic substitution . Additionally, the triazole ring can participate in tautomerism, which can be influenced by the nature of the substituents and the reaction conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly discussed in the provided papers. However, the solubility, stability, and reactivity of such compounds are generally affected by the presence of functional groups like hydroxyethyl and carboxylic acid. These groups can form hydrogen bonds, which may impact the compound's solubility in water and other solvents, as well as its potential for forming salts and engaging in further chemical transformations .

Scientific Research Applications

Drug Development and Biological Activities

Triazole derivatives are widely recognized for their potential in drug development due to their diverse biological activities. The literature review reveals the extensive study of triazole compounds for their anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties, among others (Ferreira et al., 2013). Furthermore, specific 1,2,3-triazole derivatives have been highlighted for their antibacterial activity against resistant strains like Staphylococcus aureus, showcasing the scaffold's potential in addressing urgent medical needs (Li & Zhang, 2021).

Material Science and Industrial Applications

In material science, 1,2,3-triazole derivatives contribute significantly to the development of novel materials. For instance, they are utilized in creating corrosion inhibitors for metal surfaces, offering protection to metals and their alloys in various aggressive media (Hrimla et al., 2021). Additionally, triazole-based polymeric membranes have been explored for their proton-conducting properties, indicating their potential in fuel cell technologies (Prozorova & Pozdnyakov, 2023).

Synthetic Routes and Eco-friendly Procedures

The synthesis of 1,2,3-triazoles, particularly through copper-catalyzed azide-alkyne cycloadditions (CuAAC), has evolved to incorporate eco-friendly procedures. Recent reviews discuss advancements in eco-friendly CuAAC processes for synthesizing 1,2,3-triazoles, highlighting new and easily recoverable catalysts that contribute to sustainability and energy savings in chemical synthesis (de Souza et al., 2019).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

1-(2-hydroxyethyl)triazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O3/c9-2-1-8-3-4(5(10)11)6-7-8/h3,9H,1-2H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNFYIPJNVQYQDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=NN1CCO)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

74731-49-0 |

Source

|

| Record name | 1-(2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(tetrahydro-2H-pyran-4-yl)urea](/img/structure/B2516740.png)

![9-[2-(dibenzylamino)ethyl]-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B2516741.png)

![{5-[(3-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone](/img/structure/B2516742.png)

![2-((3-chlorobenzyl)thio)-3-(4-ethylbenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2516743.png)

![3-(4-Fluorobutyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2516744.png)

![2-[(2,4-Dichlorophenyl)methyl]-6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![N-benzyl-N-ethyl-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-3-carboxamide](/img/structure/B2516749.png)